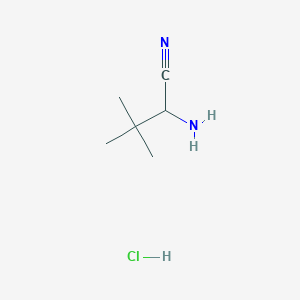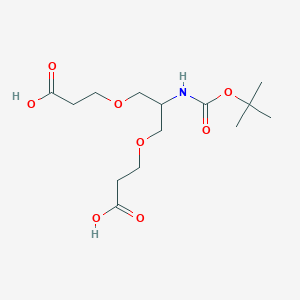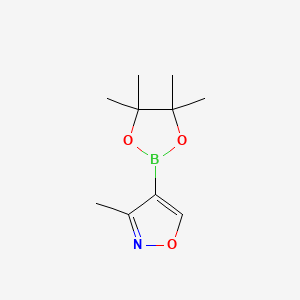
2-Chloro-5-(trifluoromethylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethylthio)pyridine is an organic compound with the molecular formula C6H3ClF3NS. It is a colorless liquid at room temperature and has a pungent odor. This compound is part of the pyridine family, which is known for its significant role in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethylthio)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) solvent . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods
In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C and a space velocity of 288 h⁻¹, achieving a total yield of 66.6% .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts, and the reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or NMP.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Some derivatives are being explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pesticides and other agrochemicals, contributing to crop protection.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethylthio)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or activate specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethylthio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOEFVOLUTFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)




![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
